molecular formula C6H3BrFNO2 B1287185 5-Bromo-3-fluoropyridine-2-carboxylic acid CAS No. 669066-91-5

5-Bromo-3-fluoropyridine-2-carboxylic acid

Cat. No. B1287185
CAS RN: 669066-91-5
M. Wt: 220 g/mol
InChI Key: JXHUXOAJAYWMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-fluoropyridine-2-carboxylic acid, also referred to as 5-bromo-3-fluoropicolinic acid, is a dihalogenated picolinic acid . It can be used in the synthesis of allosteric adenosine A2A receptors for insomnia treatments .


Molecular Structure Analysis

The molecular formula of 5-Bromo-3-fluoropyridine-2-carboxylic acid is C6H3BrFNO2 . The molecular weight is 220.00 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-3-fluoropyridine-2-carboxylic acid are not detailed in the search results, it’s known that similar compounds can undergo palladium-catalyzed homo-coupling reactions .


Physical And Chemical Properties Analysis

5-Bromo-3-fluoropyridine-2-carboxylic acid is a solid with a melting point of 175-180 °C .

Scientific Research Applications

Synthesis of Photoluminescent Materials

5-Bromo-3-fluoropyridine-2-carboxylic acid is used in the synthesis of pyridine-triazole derivatives . These derivatives are known to coordinate with rhenium (Re) to create photoluminescent materials . The process typically involves the initial synthesis of pyridinehydrazide, followed by the formation of pyridine-oxadiazol using triethyl orthoformate.

Organic Synthesis Intermediates

As an intermediate in organic synthesis, this compound is valuable for constructing complex molecular structures. It’s particularly useful in the synthesis of heterocyclic compounds , which are prevalent in many pharmaceuticals and agrochemicals .

Fluorinated Building Blocks

The presence of both bromine and fluorine atoms makes 5-Bromo-3-fluoropyridine-2-carboxylic acid a versatile building block for introducing fluorine into organic molecules. Fluorination can significantly alter the physical, chemical, and biological properties of the final compounds .

Halogenated Heterocycles

This compound is also employed in the creation of halogenated heterocycles. These structures are important due to their wide range of applications in medicinal chemistry, including their use as antimicrobial , antiviral , and anticancer agents .

Chemical Synthesis and Chromatography

The compound serves as a standard or reference material in chromatographic analysis, helping in the identification and quantification of unknown substances. It’s also used in the development of new chromatographic methods .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

5-Bromo-3-fluoropyridine-2-carboxylic acid can be used in the synthesis of allosteric adenosine A2A receptors for insomnia treatments . It’s also utilized to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials . The Re-pyridine-triazole complexes exhibit a photoluminescence quantum yield of up to 55% .

properties

IUPAC Name

5-bromo-3-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHUXOAJAYWMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610572
Record name 5-Bromo-3-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoropyridine-2-carboxylic acid

CAS RN

669066-91-5
Record name 5-Bromo-3-fluoropicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669066-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-fluoropyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Bromo-3-fluoropicolinamide (1.44 g, 6.5 mmol) was stirred at 120° C. in conc. HCl (17 mL) for 1.5 h. The mixture was cooled in an ice bath and the pH adjusted to pH 5 with NaOH solution (48%, aq.). The mixture was extracted with 40% MeOH in DCM, dried using a phase separator and concentrated in vacuo to give a brown powder.
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of crude 5-bromo-3-fluoropyridine-2-carboxamide (40.50 g, 184.9 mmol) in HCl (12N, 539.4 mL, 6.472 mol) was heated to 120° C. for 1 hour. The reaction was cooled to room temperature, and NaOH (20%) was added slowly to pH˜6. The solution was concentrated in vacuo, and azeotroped 3×with toluene. The residue was extracted thoroughly with 40% MeOH/CHCl3 and filtered. This was repeated three times. The combined filtrates were concentrated and azeotroped 3×with toluene to provide 5-bromo-3-fluoropyridine-2-carboxylic acid that gave a mass ion (ES+) of 218.1 for M+H+(79Br).
Quantity
40.5 g
Type
reactant
Reaction Step One
Name
Quantity
539.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.